11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
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Overview
Description
11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, integrated within a triazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multiple steps. One common approach includes the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms an intermediate compound, which is then subjected to further reactions to construct the triazatricyclic core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in drug discovery.
Medicine: Explored for its therapeutic potential, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor or activator, modulating biological pathways and exerting its effects through binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in their overall structure and reactivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but feature different substituents and ring systems.
Uniqueness
11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is unique due to its triazatricyclic structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
11-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c14-13(15,16)11-3-4-17-12(19-11)21-7-1-2-10(21)8-6-18-20-9(8)5-7/h3-4,6-7,10H,1-2,5H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNZDDZTADRQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2C4=NC=CC(=N4)C(F)(F)F)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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